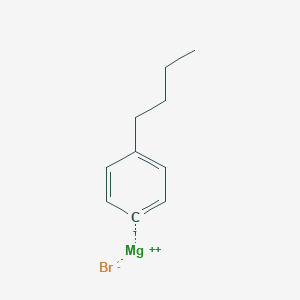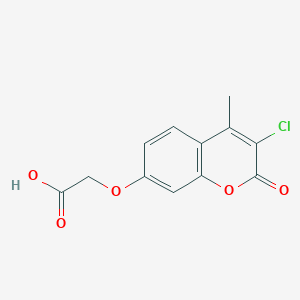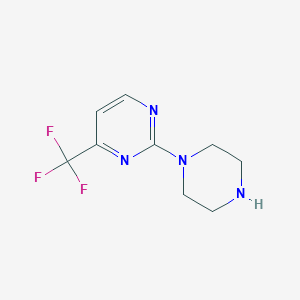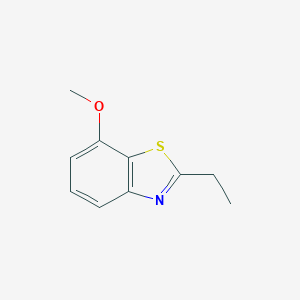
4-N-Butylphenylmagnesium bromide
Vue d'ensemble
Description
4-N-Butylphenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C10H13BrMg and is typically used in various chemical reactions to extend carbon chains and introduce functional groups.
Mécanisme D'action
Target of Action
4-N-Butylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are known to be strong nucleophiles and bases, and they primarily target electrophilic carbon atoms, particularly those present in carbonyl groups .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The carbon-magnesium bond in the Grignard reagent is polar, which allows the carbon to act as a nucleophile. This results in the formation of a new carbon-carbon bond, leading to the expansion of the carbon skeleton .
Biochemical Pathways
Grignard reagents are commonly used in organic synthesis to form carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
As a grignard reagent, it is known to be highly reactive and unstable in the presence of water or oxygen . Therefore, it is unlikely to have significant bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the electrophile it reacts with .
Action Environment
The action of this compound is highly dependent on the environment. It must be handled under an inert atmosphere (such as nitrogen or argon) and in anhydrous conditions due to its reactivity with water and oxygen . The reaction is typically carried out in a polar aprotic solvent, such as diethyl ether or tetrahydrofuran .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-N-Butylphenylmagnesium bromide is synthesized by reacting 4-butylbromobenzene with magnesium in the presence of dry tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
4-Butylbromobenzene+Mg→4-N-Butylphenylmagnesium bromide
The reaction is typically initiated by adding magnesium turnings to a solution of 4-butylbromobenzene in dry THF. The mixture is then stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for adding reagents and controlling temperature and pressure is common to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-Butylphenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of dry THF to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form coupled products.
Acid Chlorides: Forms ketones when reacted with acid chlorides.
Major Products
Alcohols: Formed from reactions with aldehydes and ketones.
Coupled Products: Formed from reactions with alkyl or aryl halides.
Ketones: Formed from reactions with acid chlorides.
Applications De Recherche Scientifique
4-N-Butylphenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to extend carbon chains and introduce functional groups in organic molecules.
Pharmaceutical Research: Employed in the synthesis of complex drug molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Chemical Biology: Utilized in the modification of biomolecules for studying biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-N-Pentylphenylmagnesium bromide
- 4-N-Propylphenylmagnesium bromide
- Phenylmagnesium bromide
Uniqueness
4-N-Butylphenylmagnesium bromide is unique due to its specific alkyl chain length, which can influence the reactivity and selectivity of the compound in various chemical reactions. The butyl group provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis .
Propriétés
IUPAC Name |
magnesium;butylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h5-6,8-9H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDVPPVFTDVJOF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)



